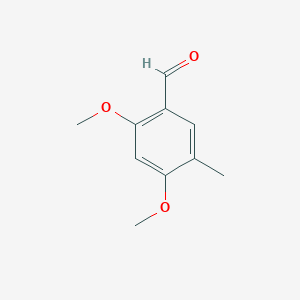

2,4-Dimethoxy-5-methylbenzaldehyde

Description

The exact mass of the compound 2,4-Dimethoxy-5-methylbenzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dimethoxy-5-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethoxy-5-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-4-8(6-11)10(13-3)5-9(7)12-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDWXGKDTZRMOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90291006 | |

| Record name | 2,4-dimethoxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-91-9 | |

| Record name | 2,4-Dimethoxy-5-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 72348 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC72348 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dimethoxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Isomers of Dimethoxybenzaldehyde and Their Acetal Derivatives in Structure-Activity Relationship (SAR) Studies

Abstract

In the landscape of modern medicinal chemistry, the systematic exploration of a chemical scaffold is the cornerstone of rational drug design. Dimethoxybenzaldehyde isomers and their corresponding dimethoxymethyl (dimethyl acetal) derivatives represent a versatile and powerful toolset for researchers engaged in Structure-Activity Relationship (SAR) studies. The strategic placement of methoxy groups allows for a nuanced modulation of steric and electronic properties, while the acetal functionality serves as a crucial protecting group or a pH-sensitive prodrug moiety. This guide provides an in-depth exploration of the synthesis, characterization, and strategic application of these compounds, offering field-proven insights and detailed protocols for drug development professionals.

The Strategic Value of the Dimethoxymethyl Moiety in Drug Design

The aldehyde functional group, while a versatile synthetic handle, is often a liability in drug candidates due to its high reactivity. It can readily form Schiff bases with biological nucleophiles like lysine residues in proteins, leading to off-target effects and potential toxicity. The conversion of the aldehyde to a dimethyl acetal—creating a dimethoxymethyl-substituted arene—is a classic and effective strategy to mitigate this reactivity.[1][2]

Causality of Acetal Selection: The choice of an acetal is not merely for protection; it is a deliberate design element. Acetals exhibit significant stability at neutral physiological pH but can be engineered to hydrolyze under mildly acidic conditions.[3][4] This property is exceptionally valuable for targeted drug delivery, as the acetal can remain intact in circulation and release the active aldehyde payload in acidic microenvironments such as tumors, inflammatory tissues, or within the lysosomes of a cell.[3][4]

Diagram: pH-Dependent Acetal Hydrolysis

The following diagram illustrates the fundamental mechanism of acid-catalyzed hydrolysis, which underpins the utility of the dimethoxymethyl group as a pH-sensitive prodrug linker.

Caption: Acid-catalyzed hydrolysis of a dimethyl acetal to release the parent aldehyde.

Synthesis and Characterization of Key Isomers

The foundation of any SAR study is the efficient and unambiguous synthesis of the analog library. The various isomers of dimethoxybenzaldehyde serve as the starting materials for generating the corresponding acetals.

Synthesis of Dimethoxybenzaldehyde Isomers

Several classical and modern synthetic routes are available for the formylation of dimethoxybenzene precursors. The choice of method often depends on the desired substitution pattern and available starting materials.

-

Vilsmeier-Haack Reaction: This is a highly effective method for formylating electron-rich aromatic rings. For instance, it allows for the selective formylation of 1,3-dimethoxybenzene to produce 2,4-dimethoxybenzaldehyde in high yield.[5]

-

Gattermann Reaction: An alternative formylation method that uses hydrogen cyanide or its derivatives, suitable for certain substitution patterns.[5]

-

Oxidation of Dimethoxytoluenes: The direct oxidation of a methyl group on a dimethoxytoluene scaffold is a common industrial route for isomers like 2,5-dimethoxybenzaldehyde.[6][7]

Formation of the Dimethyl Acetal

The conversion of the aldehyde to its dimethyl acetal is a straightforward and generally high-yielding reaction.

Rationale for Protocol: The reaction is an equilibrium process. It is driven to completion by using methanol as both the reagent and solvent, ensuring a large excess, and by removing the water that is formed as a byproduct, typically with a dehydrating agent or a Dean-Stark apparatus. An acid catalyst is essential to protonate the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Spectroscopic Characterization: A Comparative Approach

Unambiguous characterization is critical to ensure that the observed biological activity is attributable to the correct isomer. NMR, IR, and Mass Spectrometry are the primary tools for this purpose. The most telling difference between the aldehyde and its acetal is observed in ¹H NMR spectroscopy.

| Feature | Dimethoxybenzaldehyde (Aldehyde) | Dimethoxymethyl-dimethoxybenzene (Acetal) | Rationale for Difference |

| Aldehyde Proton (¹H NMR) | Singlet at ~9.8-10.5 ppm | Absent | The C-H bond of the aldehyde is replaced by the acetal group. |

| Acetal Proton (¹H NMR) | Absent | Singlet at ~5.3-5.5 ppm | This is the characteristic signal for the single proton on the acetal carbon. |

| Methoxy Protons (¹H NMR) | Two singlets at ~3.8-4.1 ppm | Two singlets at ~3.8-4.1 ppm (ring) and one singlet at ~3.3-3.4 ppm (acetal methyls) | Appearance of a new signal for the two equivalent methoxy groups of the acetal. |

| C=O Stretch (IR) | Strong absorption at ~1670-1700 cm⁻¹ | Absent | The carbonyl double bond is absent in the acetal structure. |

| C-O Stretches (IR) | Present | Stronger, more complex C-O stretches at ~1000-1250 cm⁻¹ | The acetal has four C-O single bonds, leading to prominent signals in this region. |

Data compiled from standard spectroscopic principles and data from NIST.[8][9]

A Framework for SAR Studies Using Dimethoxybenzaldehyde Isomers

The primary goal of an SAR study is to understand how changes in a molecule's structure affect its biological activity. The dimethoxybenzaldehyde scaffold is an excellent platform for this exploration.

The Pillars of SAR Exploration:

-

Electronic Modulation: Methoxy groups are strong electron-donating groups through resonance (+R effect) but are moderately electron-withdrawing through induction (-I effect). Varying their position on the aromatic ring systematically alters the electron density of the ring and the reactivity of the core functional group. This can profoundly impact non-covalent interactions with a protein target, such as pi-stacking or hydrogen bonding.[10][11]

-

Steric Probing: The methoxy group is sterically bulkier than a hydrogen atom. Placing it at different positions (e.g., ortho, meta, para relative to a point of attachment) allows a researcher to probe the topology of a binding pocket. A loss of activity when moving a methoxy group from the meta to the ortho position, for example, strongly suggests a steric clash with the protein near that ortho position.

-

Metabolic Vectoring: Aromatic methoxy groups are common sites for Phase I metabolism, specifically O-demethylation by Cytochrome P450 enzymes. Shifting the position of these groups can alter the metabolic profile of a compound, potentially blocking a site of rapid metabolism to improve pharmacokinetic properties.

Diagram: Iterative SAR Workflow

The following diagram outlines a logical workflow for utilizing these isomers in a drug discovery campaign.

Caption: An iterative workflow for SAR studies using a library of isomers.

Detailed Experimental Protocols

The following protocols are provided as a trusted, self-validating framework for the synthesis and characterization of these key compounds.

Protocol 1: Synthesis of 2,4-Dimethoxybenzaldehyde via Vilsmeier-Haack Reaction[5]

Objective: To synthesize 2,4-dimethoxybenzaldehyde from 1,3-dimethoxybenzene.

Materials:

-

1,3-Dimethoxybenzene (Resorcinol dimethyl ether)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium acetate solution

-

Deionized water

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, heating mantle.

Procedure:

-

Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a dropping funnel and nitrogen inlet, cool anhydrous DMF (1.2 equivalents) in an ice bath to 0°C.

-

Add POCl₃ (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the solid Vilsmeier reagent should be observed.

-

Formylation: Dissolve 1,3-dimethoxybenzene (1.0 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent slurry.

-

After addition, heat the reaction mixture to reflux (approx. 40-45°C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it slowly onto a vigorously stirred mixture of crushed ice and saturated sodium acetate solution.

-

Continue stirring for 1 hour until the intermediate iminium salt is fully hydrolyzed.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with deionized water, then with brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2,4-dimethoxybenzaldehyde as a white solid.

-

Validation: Confirm the identity and purity of the product via ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2: General Procedure for Dimethyl Acetal Formation

Objective: To protect a dimethoxybenzaldehyde isomer by converting it to its dimethyl acetal.

Materials:

-

Dimethoxybenzaldehyde isomer (e.g., 2,4-dimethoxybenzaldehyde)

-

Methanol (MeOH), anhydrous

-

Trimethyl orthoformate (TMOF)

-

p-Toluenesulfonic acid (p-TSA) or other acid catalyst

-

Sodium bicarbonate (NaHCO₃), solid

-

Round-bottom flask, condenser, magnetic stirrer.

Procedure:

-

Reaction Setup: To a solution of the dimethoxybenzaldehyde isomer (1.0 equivalent) in anhydrous methanol (10-20 volumes), add trimethyl orthoformate (2.0-3.0 equivalents). Causality Note: TMOF acts as both a reagent and a dehydrating agent, reacting with the water byproduct to drive the equilibrium towards the acetal product.

-

Add a catalytic amount of p-TSA (0.01-0.05 equivalents).

-

Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS, watching for the disappearance of the starting aldehyde. The reaction is typically complete within 2-4 hours.

-

Quenching: Once the reaction is complete, quench the catalyst by adding solid sodium bicarbonate and stirring for 15 minutes until the solution is neutral.

-

Isolation: Filter the mixture to remove the solids. Remove the methanol and excess TMOF from the filtrate under reduced pressure.

-

The resulting crude oil or solid is often of sufficient purity for subsequent steps. If further purification is needed, it can be achieved by vacuum distillation or column chromatography.

-

Validation: Confirm complete conversion to the acetal using ¹H NMR (disappearance of the ~10 ppm aldehyde signal and appearance of the ~5.4 ppm acetal signal) and IR spectroscopy (disappearance of the ~1690 cm⁻¹ C=O stretch).

Conclusion

The isomers of dimethoxybenzaldehyde, particularly when utilized as their more stable dimethoxymethyl derivatives, are not merely synthetic intermediates but are sophisticated probes for medicinal chemistry. They provide a systematic and rational framework for dissecting the complex structure-activity relationships that govern a drug's interaction with its biological target. By carefully selecting isomers to modulate electronic, steric, and metabolic parameters, researchers can accelerate the journey from initial hit to optimized lead candidate. The robust synthetic and analytical protocols detailed herein provide a reliable foundation for any research program aiming to leverage these powerful chemical tools.

References

-

Heijnen, D., Helbert, H., Luurtsema, G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Available at: [Link][12][13][14]

-

Rodríguez Mellado, J. M., et al. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Organic Chemistry Plus. Available at: [Link][10]

-

Meanwell, N. A. (2021). Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design. Journal of Medicinal Chemistry. Available at: [Link][1][2]

-

Goth, A., et al. (2004). Acetals as pH-sensitive linkages for drug delivery. Bioconjugate Chemistry. Available at: [Link][3][4]

-

Wikipedia. (n.d.). 2,4-Dimethoxybenzaldehyde. Available at: [Link][5]

-

Haworth, R. D., & Lamberton, A. H. (1946). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Journal of the Chemical Society. Available at: [Link][15]

-

de Ronde, B., et al. (2018). The crystal structures of four dimethoxybenzaldehyde isomers. Acta Crystallographica Section E. Available at: [Link][16]

-

Piazzi, L., et al. (2007). Extensive SAR and computational studies of 3-{4-[(benzylmethylamino)methyl]phenyl}-6,7-dimethoxy-2H-2-chromenone (AP2238) derivatives. Journal of Medicinal Chemistry. Available at: [Link][17]

-

NIST. (n.d.). Benzaldehyde, 2,4-dimethoxy-. NIST Chemistry WebBook. Available at: [Link][8]

-

NIST. (n.d.). Benzaldehyde, 2,3-dimethoxy-. NIST Chemistry WebBook. Available at: [Link][9]

-

Keter, F. K., & Tladinyane, M. (2014). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. Journal of Chemistry. Available at: [Link][11]

-

Patil, S., et al. (2016). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. ACS Medicinal Chemistry Letters. Available at: [Link][18]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. grokipedia.com [grokipedia.com]

- 6. 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 7. 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 8. Benzaldehyde, 2,4-dimethoxy- [webbook.nist.gov]

- 9. Benzaldehyde, 2,3-dimethoxy- [webbook.nist.gov]

- 10. ojs.wiserpub.com [ojs.wiserpub.com]

- 11. iomcworld.com [iomcworld.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemistry.mdma.ch [chemistry.mdma.ch]

- 16. The crystal structures of four dimethoxybenzaldehyde isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Extensive SAR and computational studies of 3-{4-[(benzylmethylamino)methyl]phenyl}-6,7-dimethoxy-2H-2-chromenone (AP2238) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile and Process Thermodynamics of 2,4-Dimethoxy-5-methylbenzaldehyde

[1][2][3][4]

Executive Summary

2,4-Dimethoxy-5-methylbenzaldehyde (CAS: 7149-91-9) serves as a pivotal electrophile in the stereocontrolled total synthesis of bioactive polyketides.[1][2][3] Its solubility behavior is the governing factor in two critical process stages: reaction homogeneity (during Vilsmeier-Haack formylation) and downstream purification (recrystallization).[1][2][3]

While specific mole-fraction solubility tables for this isomer are often proprietary, this guide synthesizes available physicochemical data with industrial benchmarks from structural analogs (e.g., 2,4,5-trimethoxybenzaldehyde) to provide a robust framework for solvent selection.[1][2][3] The compound exhibits a positive enthalpy of dissolution (

Physicochemical Characterization

Understanding the solute's molecular architecture is the first step in predicting solvent interactions.[1][2][3]

| Property | Value / Description | Process Implication |

| Molecular Formula | Moderate molecular weight (180.20 g/mol ).[1][2][3] | |

| Physical State | Crystalline Solid | Requires dissolution for homogeneous reaction.[1][2][3] |

| Melting Point | 52–54 °C | Low melting point suggests high solubility in compatible solvents near |

| LogP (Octanol/Water) | ~1.7 | Lipophilic; poor water solubility, high affinity for organic solvents.[1][2][3] |

| H-Bond Acceptors | 3 (Ether oxygens, Carbonyl) | Good solubility in protic solvents (Alcohols) via H-bonding.[1][2][3] |

| H-Bond Donors | 0 | Aprotic nature; relies on solvent donation for solvation.[1][2][3] |

Solubility Profile & Solvent Selection

The solubility of 2,4-dimethoxy-5-methylbenzaldehyde follows a "like-dissolves-like" mechanism, heavily influenced by the polarity of the methoxy groups and the lipophilicity of the toluene core.[1][2]

Qualitative Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Process Utility |

| Polar Aprotic | DMF, DMSO | Very High | Primary reaction solvent (e.g., Vilsmeier-Haack).[1][2][3] |

| Chlorinated | Dichloromethane (DCM) | High | Extraction and chromatography mobile phase.[1][2][3] |

| Esters | Ethyl Acetate (EtOAc) | High | Preferred solvent for extraction and crystallization.[1][2][3] |

| Alcohols | Methanol, Ethanol | Moderate-High | Ideal for cooling crystallization (steep solubility curve).[1][2][3] |

| Hydrocarbons | Hexane, Heptane | Low | Anti-solvent for precipitation.[1][2][3] |

| Aqueous | Water | Insoluble | Wash solvent to remove inorganic salts.[1][2][3] |

Crystallization Strategy

The most effective purification method exploits the differential solubility between Ethyl Acetate (Solvent) and Hexane (Anti-solvent) , or a temperature-controlled cooling crystallization in Ethanol .[1][2][3]

Experimental Protocol: Dynamic Laser Monitoring

To generate precise mole-fraction data (

Protocol Description

This method detects the precise moment of solid disappearance (dissolution) or appearance (nucleation) by monitoring the intensity of a laser beam passing through the solution.[1][2][3]

-

Preparation: Weigh specific mass (

) of solute and solvent ( -

Equilibration: Stir at constant speed (e.g., 400 rpm).

-

Heating: Ramp temperature at 0.1 K/min.

-

Detection: A sudden increase in laser transmittance indicates the saturation temperature (

) for that specific mole fraction.[1][2][3]

Workflow Visualization

Figure 1: Workflow for the Dynamic Laser Monitoring method to determine saturation temperature.

Thermodynamic Modeling Framework

Once experimental (

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (

- : Mole fraction solubility.[1][2][3]

- : Absolute temperature (K).[1][2][3][4][5][6]

- : Empirical model parameters derived from regression.

Why this model? It accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution, which is critical for molecules like 2,4-dimethoxy-5-methylbenzaldehyde that exhibit significant deviations from Raoult's Law in polar solvents.[1][2]

Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution properties are calculated as:

-

Enthalpy (

) : Typically positive (Endothermic).[1][2][3] Heat is absorbed during dissolution.[1][2][3] -

Entropy (

) : Typically positive .[1][2][3] Disorder increases as the crystal lattice breaks.[1][2][3] -

Gibbs Energy (

) :

Process Insight: Since

References

-

Synthesis & Application : "Total Synthesis of (-)-Kendomycin." Journal of the American Chemical Society.[1][3][4] (Establishes the compound as a key intermediate). [1][2][3]

-

Analogous Solubility Data : "Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents." Journal of Chemical & Engineering Data. (Provides the baseline thermodynamic behavior for polymethoxybenzaldehydes). [1][2][3]

-

Experimental Method : "Measurement and Correlation of Solubility of 2,4-Dihydroxybenzaldehyde in Pure Solvents." Journal of Chemical & Engineering Data. (Details the laser monitoring protocol).

-

Thermodynamic Modeling : "Correlation of Solubilities of 3,4-Dimethoxybenzaldehyde in Alcohol Solvents." Fluid Phase Equilibria. (Validates the Apelblat model for this chemical class).

Sources

- 1. 2,4-Dimethoxy-5-methylbenzaldehyde | C10H12O3 | CID 251692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2,4-dimethoxy-5-methylbenzaldehyde (C10H12O3) [pubchemlite.lcsb.uni.lu]

- 3. Benzaldehyde, 2,4,5-trimethoxy- (CAS 4460-86-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Safety & Handling Guide: 2,4-Dimethoxy-5-methylbenzaldehyde

CAS Registry Number: 7149-91-9 Document Type: Technical Whitepaper & Safety Protocol Target Audience: Medicinal Chemists, Process Safety Engineers, and Laboratory Managers

Executive Summary

This guide provides an in-depth technical analysis of 2,4-Dimethoxy-5-methylbenzaldehyde , a specialized aromatic aldehyde used as a fine chemical intermediate in the synthesis of complex pharmaceutical scaffolds and natural products. Unlike generic Safety Data Sheets (SDS), this document integrates standard hazard data with field-proven handling protocols.

As a Senior Application Scientist, I emphasize that the primary operational risks with this compound are not merely its acute toxicity, but its chemical instability (oxidation) and irritant properties . The electron-rich nature of the benzene ring, activated by two methoxy groups and a methyl group, makes the aldehyde moiety particularly susceptible to autoxidation to the corresponding benzoic acid. Therefore, preserving chemical integrity is as critical as ensuring personnel safety.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

Structural Analysis & Reactivity

The molecule features a benzaldehyde core substituted with two electron-donating methoxy groups (-OCH₃) at the 2 and 4 positions and a methyl group (-CH₃) at the 5 position.

-

Electronic Effect: The ortho and para methoxy groups strongly activate the ring, making it electron-rich. This increases the nucleophilicity of the ring but also makes the aldehyde carbonyl oxygen more basic and prone to oxidative degradation.

-

Physical State: While many isomers are explicitly defined in literature, CAS 7149-91-9 is typically a crystalline solid at room temperature, similar to its isomer 2,4-dimethoxy-3-methylbenzaldehyde (mp 52–54 °C).

Quantitative Data Table

| Property | Value | Technical Note |

| CAS Number | 7149-91-9 | Unique identifier for the 5-methyl isomer.[1][2][3][4] |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | |

| Physical State | Solid (Crystalline) | White to off-white powder/crystals. |

| Solubility | Organic Solvents | Soluble in DCM, DMSO, MeOH, EtOAc. Insoluble in water. |

| Melting Point | Est. 50–80 °C | Based on structural analogs (isomeric methoxy-methylbenzaldehydes). |

| Reactivity | Oxidation Sensitive | Rapidly oxidizes to 2,4-dimethoxy-5-methylbenzoic acid in air. |

Part 2: Hazard Identification & Toxicology (GHS)

GHS Classification

Under the Globally Harmonized System (GHS), this compound is classified as an Irritant .

-

Signal Word: WARNING

-

Hazard Statements:

Mechanistic Toxicology

-

Schiff Base Formation: As an aldehyde, the compound can react with amine groups in proteins (Schiff base formation), which is a primary mechanism for skin sensitization and irritation.

-

Mucosal Irritation: Inhalation of dust or vapors (if heated) triggers the TRPA1 ion channels in sensory nerves, leading to the coughing/irritation reflex associated with H335.

Part 3: Safe Handling & Lifecycle Management

The "Inert Chain of Custody"

To maintain the purity required for drug development (typically >98%), this compound must be handled under an "Inert Chain of Custody." Standard lab air exposure will degrade the aldehyde functionality, leading to stoichiometry errors in subsequent reactions (e.g., Wittig olefination or Reductive amination).

Protocol: Inert Handling

-

Receipt: Upon receipt, verify the container seal. If the compound is yellowing, it indicates oxidation.

-

Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C .

-

Usage: Allow the container to reach room temperature before opening to prevent water condensation, which accelerates degradation.

Visualization: Material Lifecycle Workflow

The following diagram outlines the critical decision points for handling this sensitive intermediate.

Figure 1: Lifecycle management workflow emphasizing quality control points to detect oxidative degradation.

Part 4: Emergency Response & First Aid

Fire Fighting Measures

-

Media: Use Carbon Dioxide (CO₂), Dry Chemical, or Alcohol-resistant foam. Do NOT use a solid water stream , as it may scatter the molten material.

-

Combustion Products: Emits Carbon Monoxide (CO) and Carbon Dioxide (CO₂).

Accidental Release (Spills)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Wear nitrile gloves (minimum 0.11 mm thickness), safety goggles, and an N95 particulate respirator.

-

Containment: Sweep up the solid carefully to avoid dust generation. If in solution, absorb with vermiculite.

-

Neutralization: No specific neutralizer is required; wash the area with soap and water to remove organic residues.

First Aid Logic Tree

This self-validating logic tree guides the immediate response to exposure.

Figure 2: Decision logic for emergency response, prioritizing immediate decontamination followed by medical assessment.

Part 5: Synthesis Utility & Application Context[6][7]

For researchers, this compound is a valuable "Building Block" (Category: Aromatic Aldehydes).[6][7] Its specific substitution pattern (2,4-dimethoxy-5-methyl) allows for the construction of highly functionalized heterocyclic systems.

-

Key Reaction: Knoevenagel Condensation . The aldehyde group reacts with active methylene compounds (e.g., malonic acid) to form cinnamic acid derivatives.

-

Key Reaction: Reductive Amination . Used to introduce the benzyl moiety into amine-containing drugs.

-

Validation: In any synthesis plan, the purity of this aldehyde is the rate-limiting factor for yield. Using oxidized material (containing benzoic acid) will quench basic catalysts (like piperidine) used in condensations.

References

-

PubChem. (n.d.). 2,4-Dimethoxy-5-methylbenzaldehyde (CID 251692). National Center for Biotechnology Information. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.).[8] C&L Inventory: 2,4-Dimethoxy-5-methylbenzaldehyde. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Safety Data Sheet for Benzaldehyde Derivatives (General). Merck KGaA.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2,4-Dimethoxy-5-methylbenzaldehyde | C10H12O3 | CID 251692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. fishersci.com [fishersci.com]

- 6. 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 7. 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 8. 2,5-Dimethoxy-4-methylbenzaldehyde | C10H12O3 | CID 602019 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Melting Point of 2,4-Dimethoxy-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxy-5-methylbenzaldehyde, a substituted aromatic aldehyde, serves as a key intermediate in the synthesis of various organic compounds. Its molecular structure, characterized by the presence of two methoxy groups and a methyl group on the benzaldehyde core, makes it a valuable building block in the development of novel pharmaceuticals and other specialty chemicals. The melting point of a compound is a critical physical property that provides an indication of its purity and is essential for its characterization and quality control. This in-depth technical guide explores the available literature values for the melting point of 2,4-Dimethoxy-5-methylbenzaldehyde, discusses the factors that can lead to variations in this value, and provides detailed experimental protocols for its accurate determination.

Reported Melting Point Values

A review of commercially available sources indicates a melting point for 2,4-Dimethoxy-5-methylbenzaldehyde in the range of 119-121 °C . However, a comprehensive search of peer-reviewed scientific literature and patent databases did not yield additional experimentally determined melting points for this specific compound (CAS Number: 7149-91-9). This highlights a common challenge in chemical research where physical property data for less common or novel compounds may be sparse.

The limited availability of multiple data points necessitates a careful approach to the verification of this physical property. It also underscores the importance of understanding the factors that can influence the melting point of a substance.

Understanding Melting Point Variations in Substituted Benzaldehydes

The melting point of an organic compound is influenced by the strength of its intermolecular forces, which are in turn determined by its molecular structure. In the case of substituted benzaldehydes, the nature, position, and number of substituents on the benzene ring play a crucial role in determining the melting point.

Key factors include:

-

Intermolecular Forces: The primary forces at play are van der Waals forces, dipole-dipole interactions, and, in some cases, hydrogen bonding. The aldehyde group itself is polar, leading to dipole-dipole interactions. Methoxy and methyl groups also contribute to the overall polarity and van der Waals forces.

-

Molecular Symmetry and Packing: The ability of molecules to pack efficiently into a crystal lattice significantly affects the melting point. More symmetrical molecules tend to pack more tightly, leading to stronger intermolecular forces and higher melting points.

-

Presence of Impurities: Impurities disrupt the crystal lattice of a compound, leading to a depression and broadening of the melting point range. This is a fundamental principle used in melting point analysis to assess purity.

-

Polymorphism: Some compounds can exist in different crystalline forms, known as polymorphs. Each polymorph will have a unique crystal lattice and, consequently, a different melting point.

To illustrate the impact of substituent positioning, consider the melting points of isomeric dimethoxy-methylbenzaldehydes:

| Compound | CAS Number | Melting Point (°C) |

| 2,4-Dimethoxy-3-methylbenzaldehyde | 7149-92-0 | 52-54 |

| 2,5-Dimethoxy-4-methylbenzaldehyde | 4925-88-6 | 82-86 |

Data sourced from commercial suppliers.

The significant differences in the melting points of these isomers, which have the same molecular formula and types of substituents, clearly demonstrate the profound effect of their arrangement on the benzene ring on their crystalline structure and melting behavior.

Experimental Determination of Melting Point

Accurate determination of the melting point is crucial for the characterization of 2,4-Dimethoxy-5-methylbenzaldehyde. Two common and reliable methods are the capillary melting point determination and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This traditional method involves heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.

Workflow for Capillary Melting Point Determination

Caption: A stepwise workflow for determining the melting point using a capillary apparatus.

Detailed Protocol:

-

Sample Preparation: Ensure the sample of 2,4-Dimethoxy-5-methylbenzaldehyde is dry and finely powdered. Grinding the sample ensures uniform heating.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Insertion: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating:

-

If the approximate melting point is unknown, a rapid heating rate can be used to get a preliminary range. Allow the apparatus to cool before performing a more accurate measurement.

-

For an accurate measurement, heat the block at a steady, slow rate of 1-2 °C per minute as you approach the expected melting point of 119-121 °C.

-

-

Observation and Recording:

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.

-

Continue to observe and record the temperature at which the last crystal melts. This is the end of the melting range.

-

-

Reporting: Report the observed melting range. For a pure compound, this range should be narrow (typically 1-2 °C).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a more precise determination of the melting point and can also reveal other thermal transitions.

Workflow for DSC Analysis

Caption: A schematic workflow for determining the melting point using DSC.

Detailed Protocol:

-

Sample Preparation: Accurately weigh 1-5 mg of 2,4-Dimethoxy-5-methylbenzaldehyde into a clean DSC pan.

-

Encapsulation: Place the lid on the pan and seal it using a sample press.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument's sample and reference holders, respectively.

-

Thermal Method: Program the DSC to heat the sample at a constant rate, for example, 10 °C per minute, through a temperature range that encompasses the expected melting point (e.g., from 25 °C to 150 °C).

-

Data Collection: Initiate the thermal program and collect the data. The instrument will record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The melting of the sample will appear as an endothermic peak on the DSC thermogram. The melting point is typically reported as the onset temperature of this peak, which represents the temperature at which melting begins. The peak temperature can also be reported.

Conclusion

While the currently available data from commercial suppliers for the melting point of 2,4-Dimethoxy-5-methylbenzaldehyde is limited to a range of 119-121 °C, this guide provides the necessary framework for researchers to approach the characterization of this compound with scientific rigor. Understanding the factors that influence melting points, such as isomeric structure and purity, is crucial for interpreting experimental results. The detailed protocols for capillary melting point determination and Differential Scanning Calorimetry offer robust methods for the accurate and reliable measurement of this critical physical property. As with any compound with limited published data, it is recommended that researchers meticulously determine and report the melting point in their own work to contribute to a more comprehensive understanding of its physical properties within the scientific community.

References

Methodological & Application

Introduction: The Synthetic Utility of Formylated Dimethoxytoluenes

An In-Depth Guide to the Formylation of 2,4-Dimethoxytoluene: Protocols, Mechanistic Insights, and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive technical guide to the formylation of 2,4-dimethoxytoluene, a critical transformation for synthesizing valuable intermediates in the pharmaceutical and fine chemical industries. The resulting product, primarily 2,4-dimethoxy-5-methylbenzaldehyde, serves as a key building block for more complex molecular architectures. This document delves into the prevalent reaction methodologies, offers detailed, field-proven protocols, and explains the underlying chemical principles to empower researchers in optimizing this important synthetic step.

The introduction of a formyl group (-CHO) onto an aromatic scaffold is a cornerstone of organic synthesis. For electron-rich aromatic compounds like 2,4-dimethoxytoluene, this transformation provides a versatile handle for subsequent reactions. The methoxy groups on the ring are strong electron-donating groups, which highly activate the aromatic system towards electrophilic substitution, making formylation a feasible and efficient process. The resulting aryl aldehydes are pivotal precursors for manufacturing pharmaceuticals, agrochemicals, and specialty materials.

Several classical and modern formylation methods have been developed, each with distinct advantages and limitations regarding substrate scope, regioselectivity, and reaction conditions. This guide will focus on the most effective and widely adopted strategies for the formylation of 2,4-dimethoxytoluene, with a primary emphasis on the Vilsmeier-Haack reaction due to its reliability and scalability.

Comparative Overview of Formylation Methodologies

Choosing the appropriate formylation strategy is contingent on factors such as the desired regioselectivity, the scale of the reaction, and the availability and hazards of the required reagents. For activated ethers like 2,4-dimethoxytoluene, several options are viable.

| Formylation Method | Primary Reagents | Typical Solvent | General Temperature | Key Advantages | Primary Limitations |

| Vilsmeier-Haack | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | DMF or Halogenated Solvents | 0 °C to 80 °C | High yields for activated rings, reliable, scalable.[1][2] | Requires corrosive and water-sensitive reagents. |

| Gattermann | Zn(CN)₂, HCl | Benzene, Ether | 40 °C to 50 °C | Effective for phenolic ethers.[3] | Uses highly toxic cyanide sources (HCN generated in situ).[4] |

| Rieche | Dichloromethyl methyl ether, TiCl₄ | Dichloromethane | 0 °C | High yields, rapid reaction times.[5] | Lewis acid can be harsh; may yield multiple isomers.[6] |

| Duff | Hexamethylenetetramine (Hexamine), Acid (e.g., Acetic Acid) | Acetic Acid | High Temperatures | Generally simple setup. | Primarily effective for phenols, not ethers; often gives low yields.[7][8] |

The Vilsmeier-Haack Reaction: A Mechanistic Deep Dive

The Vilsmeier-Haack reaction stands out as the most robust method for the formylation of 2,4-dimethoxytoluene. Its efficacy stems from the in situ generation of a mild electrophile, the Vilsmeier reagent, which selectively attacks the electron-rich aromatic ring.[9][10][11] The reaction proceeds through three main stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][2]

-

Electrophilic Aromatic Substitution: The highly activated 2,4-dimethoxytoluene attacks the Vilsmeier reagent. The methoxy and methyl groups direct the substitution to the most nucleophilic position, which is C5 (ortho to one methoxy and para to the other). A deprotonation step then restores aromaticity.[1]

-

Hydrolysis: The resulting iminium salt is stable until an aqueous workup, during which it is hydrolyzed to yield the final product, 2,4-dimethoxy-5-methylbenzaldehyde.[10]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. Duff reaction - Wikipedia [en.wikipedia.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. name-reaction.com [name-reaction.com]

- 11. youtube.com [youtube.com]

Application Note: Henry Reaction Conditions for 2,4-Dimethoxy-5-methylbenzaldehyde

This Application Note and Protocol details the synthesis of (E)-2,4-dimethoxy-5-methyl-β-nitrostyrene via the Henry reaction (nitroaldol condensation). This specific isomer is a critical intermediate in the synthesis of functionalized phenethylamines and requires precise conditions to minimize polymerization and maximize the trans-alkene yield.

Executive Summary

The condensation of 2,4-dimethoxy-5-methylbenzaldehyde with nitromethane is a classic Henry reaction. While basic conditions (NaOH/MeOH) can yield the intermediate nitroalcohol, the direct synthesis of the nitrostyrene is most efficiently achieved using ammonium acetate (NH₄OAc) as a dual acid-base catalyst in refluxing nitromethane or acetic acid. This method promotes the in situ dehydration of the β-hydroxy-nitro intermediate, driving the equilibrium toward the thermodynamically stable conjugated alkene.

This guide provides a high-yield, scalable protocol utilizing the Ammonium Acetate/Nitromethane system, which avoids the side reactions (Cannizzaro/dimerization) often seen with strong mineral bases.

Reaction Mechanism & Logic

The reaction proceeds via a reversible base-catalyzed nucleophilic attack of the nitronate anion on the aldehyde carbonyl, followed by an irreversible dehydration step.

Mechanistic Pathway

-

Nitronate Formation: Ammonium acetate acts as a buffer. The acetate ion deprotonates nitromethane (

) to form the nitronate anion. -

Nucleophilic Attack: The nitronate attacks the electrophilic carbonyl of 2,4-dimethoxy-5-methylbenzaldehyde.

-

Proton Transfer: Formation of the β-hydroxy-nitro intermediate.

-

Dehydration: The ammonium ion (acidic) facilitates the elimination of water, yielding the conjugated nitrostyrene.

Figure 1: Mechanistic flow of the ammonium acetate mediated Henry condensation.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Stoichiometry | Notes |

| 2,4-Dimethoxy-5-methylbenzaldehyde | Substrate | 1.0 equiv | Yellowish solid/oil. Purity >98% recommended. |

| Nitromethane (CH₃NO₂) | Reagent & Solvent | 10-20 equiv | Warning: Energetic material. Use anhydrous. |

| Ammonium Acetate (NH₄OAc) | Catalyst | 0.4 - 0.5 equiv | Must be dry. Hygroscopic. |

| Isopropanol (IPA) | Crystallization | N/A | For purification. |

| Glacial Acetic Acid | Co-solvent (Optional) | N/A | Can be used if solubility is poor in MeNO₂. |

Step-by-Step Procedure (Standard Reflux Method)

Objective: Synthesis of 10g scale batch.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Ensure the system is vented (do not seal a refluxing nitromethane system).

-

Charging:

-

Add 10.0 g (55.5 mmol) of 2,4-dimethoxy-5-methylbenzaldehyde.

-

Add 40-50 mL of Nitromethane (excess serves as solvent).

-

Add 1.7 - 2.1 g (22-27 mmol) of Ammonium Acetate.

-

-

Reaction:

-

Heat the mixture to varying reflux (~101°C ). The solution will turn from pale yellow to a deep orange/reddish color.

-

Maintain reflux for 2 to 4 hours . Monitor via TLC (Silica, 3:1 Hexane:EtOAc). The aldehyde spot (

) should disappear, replaced by the highly colored nitrostyrene spot (

-

-

Workup:

-

Option A (Vacuum Removal): Remove the excess nitromethane under reduced pressure (rotary evaporator) to yield a dark orange solid/oil. Caution: Do not distill to dryness at high heat; nitromethane residues are shock-sensitive.

-

Option B (Precipitation): If Acetic Acid was used, pour the cooled mixture into ice-cold water.

-

-

Crystallization:

-

Dissolve the crude residue in a minimum amount of boiling Isopropanol (IPA) or Ethanol .

-

Allow to cool slowly to room temperature, then refrigerate at 4°C.

-

Long, bright yellow/orange needles will form.

-

-

Filtration:

-

Filter the crystals using a Büchner funnel. Wash with cold IPA.

-

Dry in a vacuum desiccator or air dry.

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Quality Control

-

Appearance: Bright yellow to orange crystalline needles.

-

Melting Point: Typically 115–125°C (Range varies slightly by crystal habit and isomer purity; compare to literature for specific isomer).

-

¹H-NMR (CDCl₃, 400 MHz):

-

Vinylic Protons: Two doublets with a large coupling constant (

), indicating the trans (E) geometry. Look for signals around -

Methoxy Groups: Two singlets around

3.8–3.9 ppm. -

Methyl Group: Singlet around

2.2–2.3 ppm.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield / Oiling Out | Polymerization or incomplete dehydration. | Use fresh NH₄OAc. Ensure slow cooling during recrystallization. Seed the solution with a crystal if available. |

| Dark/Tarred Product | Overheating or too long reflux. | Limit reflux to 4 hours max. Monitor TLC closely. |

| Starting Material Remains | Wet reagents. | Water inhibits the reaction. Use anhydrous Nitromethane and dry NH₄OAc. |

Safety & Compliance

-

Nitromethane: A known explosive precursor and energetic solvent. Do not heat in a sealed vessel. Do not distill to absolute dryness. Ground all glassware.

-

Nitrostyrenes: Potent sternutators (cause sneezing) and skin irritants. Handle only in a fume hood. Wear gloves and eye protection.

-

Regulatory: Ensure compliance with local regulations regarding the possession of nitromethane and benzaldehyde precursors (often watched lists for drug precursors).

References

-

Henry, L. (1895).[1][2] "Formation synthétique d'alcools nitrés." Comptes Rendus, 120, 1265.[1] Link

-

Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Referencing general nitrostyrene synthesis protocols for dimethoxy-methylbenzaldehydes). Link

-

Gairaud, C. B., & Lappin, G. R. (1953). "The Synthesis of Nitrostyrenes." Journal of Organic Chemistry, 18(1), 1-3. Link

-

Modern Henry Reaction Reviews: Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(6), 915-945.[1] Link

Sources

Preparation of 2,4-Dimethoxy-5-methyl-β-nitrostyrene via Henry-Knoevenagel Condensation

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

β-Nitrostyrenes are highly valuable synthetic intermediates in organic chemistry, serving as precursors for a wide range of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Their rich reactivity, which stems from the conjugated system and the electron-withdrawing nitro group, allows for their conversion into amino compounds, nitroalkanes, and various heterocyclic systems.[1][2] This application note provides a comprehensive, step-by-step protocol for the synthesis of 2,4-dimethoxy-5-methyl-β-nitrostyrene from 2,4-dimethoxy-5-methylbenzaldehyde and nitromethane. The procedure is based on the robust and widely applicable Henry-Knoevenagel condensation reaction. We will delve into the reaction mechanism, provide a detailed experimental workflow, discuss characterization methods, and outline critical safety precautions.

Reaction Principle: The Henry-Knoevenagel Condensation

The synthesis of β-nitrostyrenes from aromatic aldehydes and nitroalkanes is most commonly achieved through a condensation reaction known as the Henry reaction or, more specifically in this context, the Henry-Knoevenagel condensation.[1] This reaction is a classic carbon-carbon bond-forming method that proceeds in two key stages: a base-catalyzed nitroaldol addition followed by dehydration.[3][4]

Mechanism:

-

Deprotonation: A base, in this protocol generated from ammonium acetate, deprotonates the α-carbon of nitromethane. Nitromethane has a pKa of approximately 10, making it acidic enough to be deprotonated by a mild base.[5] This step forms a resonance-stabilized nitronate anion.

-

Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the 2,4-dimethoxy-5-methylbenzaldehyde. This forms a β-nitro alkoxide intermediate.

-

Protonation: The intermediate is protonated, typically by the conjugate acid of the base (e.g., acetic acid), to yield a β-nitro alcohol (nitroaldol).

-

Dehydration: Under the acidic and heated reaction conditions, the nitroaldol intermediate readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable conjugated system of the final product, 2,4-dimethoxy-5-methyl-β-nitrostyrene.[3][4]

Caption: Generalized mechanism of the Henry-Knoevenagel condensation.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Notes |

| 2,4-Dimethoxy-5-methylbenzaldehyde | 5635-05-2 | C₁₀H₁₂O₃ | 180.20 | Reagent Grade (≥98%) |

| Nitromethane | 75-52-5 | CH₃NO₂ | 61.04 | Anhydrous (≥99%) |

| Ammonium Acetate | 631-61-8 | C₂H₇NO₂ | 77.08 | ACS Grade (≥97%) |

| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | ACS Grade (≥99.7%) |

| Methanol | 67-56-1 | CH₄O | 32.04 | ACS Grade, for recrystallization |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | For work-up |

| Silica Gel 60 (for TLC) | 112926-00-8 | SiO₂ | 60.08 | F₂₅₄ indicator plates |

| Ethyl Acetate (for TLC) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |

| Hexane (for TLC) | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Thermometer or thermocouple

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter flask

-

Vacuum source

-

TLC chambers and UV lamp (254 nm)

-

Melting point apparatus

-

Standard laboratory glassware (graduated cylinders, funnels, etc.)

-

Personal Protective Equipment (PPE): Flame-resistant lab coat, chemical splash goggles, neoprene or butyl gloves.[6]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted β-nitrostyrenes.[1][7]

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2,4-dimethoxy-5-methylbenzaldehyde (5.0 g, 27.7 mmol), ammonium acetate (2.1 g, 27.2 mmol), and 25 mL of glacial acetic acid.

-

Causality Note: Glacial acetic acid serves as both the solvent and a proton source. Ammonium acetate acts as the base catalyst.[1]

-

-

Reagent Addition: To the stirred mixture, add nitromethane (2.5 mL, 2.8 g, 46.3 mmol). A slight molar excess of nitromethane is used to ensure complete consumption of the aldehyde.

-

Reaction: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to a gentle reflux (approximately 100-110°C) with continuous stirring.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 3:1 Hexane/Ethyl Acetate). Spot the starting aldehyde and the reaction mixture. The reaction is complete when the aldehyde spot has disappeared (typically 2-3 hours).

-

Work-up and Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Pour the warm reaction mixture slowly into a beaker containing 200 mL of ice-water while stirring vigorously. A yellow precipitate of the crude product will form.

-

Isolation: Allow the precipitate to stand in the ice-water for 15-20 minutes to ensure complete precipitation. Collect the yellow solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with two 50 mL portions of cold deionized water to remove any residual acetic acid and salts.

-

Purification: Transfer the crude, dried solid to an Erlenmeyer flask. Add a minimal amount of hot methanol and heat gently to dissolve the solid completely. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization. Collect the purified yellow crystals by vacuum filtration.

-

Drying and Yield Calculation: Dry the purified crystals in a vacuum oven or desiccator. Weigh the final product and calculate the percentage yield. The product should be a bright yellow crystalline solid.

Characterization and Expected Results

The identity and purity of the synthesized 2,4-dimethoxy-5-methyl-β-nitrostyrene can be confirmed by standard analytical techniques.

| Parameter | Expected Result |

| Appearance | Bright yellow crystalline solid |

| Yield | 75-85% (Theoretical: ~6.5 g) |

| Melting Point | ~118-122 °C (based on similar compounds)[8] |

| ¹H NMR | Expect signals for vinyl protons, aromatic proton, methoxy groups, and the methyl group. |

| ¹³C NMR | Expect signals corresponding to all unique carbons in the molecule. |

| FT-IR (cm⁻¹) | Expect characteristic peaks for C=C (alkene), NO₂ (nitro group), and C-O (ether) bonds. |

Safety Precautions

A thorough risk assessment must be conducted before beginning this synthesis. All operations should be performed inside a certified chemical fume hood while wearing appropriate PPE.

-

Nitromethane: This substance is a primary concern. It is a flammable liquid and vapor.[9][10] It is harmful if swallowed or inhaled and is a suspected carcinogen.[6][10] Crucially, nitromethane can form explosive mixtures with air and can become shock-sensitive if contaminated with bases or acids.[6] Heating may cause an explosion.[6][9] It must be stored in a cool, well-ventilated, fireproof area away from incompatible materials like strong acids, bases, and oxidizing agents.[6] Use non-sparking tools and ensure all equipment is properly grounded.[9][11]

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Work in a well-ventilated area to avoid inhaling vapors.

-

Aromatic Aldehydes: May be irritating to the skin, eyes, and respiratory system. Handle with care.

-

General Handling: In case of skin contact, immediately flush with water for at least 15 minutes.[6] If inhaled, move to fresh air.[6] In case of eye contact, rinse cautiously with water for several minutes.[10][12] Seek immediate medical attention for any significant exposure.

References

-

Henry reaction - Wikipedia. Wikimedia Foundation. [Link]

-

Henry Reaction - Master Organic Chemistry. Master Organic Chemistry. [Link]

-

NITROMETHANE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. [Link]

-

Safety Data Sheet: Nitromethane. Carl ROTH. [Link]

-

Nitromethane - Standard Operating Procedure. UNC Charlotte. [Link]

-

Safety Data Sheet: Nitromethane for synthesis. Carl ROTH. [Link]

-

Nitromethane - SAFETY DATA SHEET. Penta. [Link]

-

Henry Reaction. Organic Chemistry Portal. [Link]

-

(A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. ResearchGate. [Link]

-

One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters. [Link]

-

m-Nitrostyrene. Organic Syntheses. [Link]

-

trans-2,5-Dimethoxy-4-ethoxy-beta-methyl-beta-nitrostyrene. PubChem. [Link]

-

The structures of the E-β-nitrostyrene derivative test compounds. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. Henry Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. safety.charlotte.edu [safety.charlotte.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2,5-Dimethoxy-Beta-Nitrostyrene | 40276-11-7 [chemicalbook.com]

- 9. lobachemie.com [lobachemie.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. carlroth.com:443 [carlroth.com:443]

Troubleshooting & Optimization

Technical Support: Vilsmeier Formylation of 2,4-Dimethoxytoluene

Welcome to the Advanced Synthesis Support Center. Ticket ID: VH-DMT-OPT Subject: Yield Optimization & Troubleshooting for 2,4-Dimethoxytoluene Formylation

This guide addresses the specific challenges of formylating 2,4-dimethoxytoluene (1-methyl-2,4-dimethoxybenzene) using the Vilsmeier-Haack protocol. While this substrate is electron-rich and highly reactive, common pitfalls such as reagent solidification, uncontrolled exotherms, and regioselectivity issues often cap yields below 60%.

The following protocols and troubleshooting trees are designed to stabilize your process and push isolated yields >85%.

Module 1: The Optimized Protocol (The "Golden Batch")

Do not rely on generic textbook procedures. This protocol is optimized for 2,4-dimethoxytoluene to favor the formation of 2,4-dimethoxy-5-methylbenzaldehyde while managing the viscosity of the Vilsmeier intermediate.

Reaction Scheme

-

Substrate: 2,4-Dimethoxytoluene

-

Reagents: Phosphorus Oxychloride (

), N,N-Dimethylformamide (DMF)[1][2][3][4][5][6][7] -

Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (ACN) is mandatory to prevent "magnetic bar seizure" (solidification).

Step-by-Step Methodology

| Step | Action | Critical Technical Insight |

| 1 | System Prep | Flame-dry a 3-neck RBF under |

| 2 | Reagent Formation | Charge DMF (1.2 eq) and DCE (3-5 volumes) . Cool to 0–5°C . |

| 3 | Activation | Add |

| 4 | Incubation | Stir at RT for 30 mins . |

| 5 | Substrate Addition | Dissolve 2,4-dimethoxytoluene (1.0 eq) in minimal DCE. Add dropwise at 0°C . |

| 6 | Reaction | Warm to RT and stir for 2–4 hours. |

| 7 | Quench (Critical) | Pour mixture onto crushed ice + NaOAc (buffer) . Stir vigorously for 1 hr. |

| 8 | Workup | Extract with DCM. Wash with sat.[8] |

Module 2: Mechanism & Regioselectivity

Understanding where the formyl group attaches is crucial for confirming your product.

Regiochemical Logic:

-

Methoxy groups (positions 2, 4): Strong ortho/para directors.

-

Methyl group (position 1): Weak ortho/para director.

-

Steric Constraints: Position 3 is flanked by two methoxy groups (blocked).

-

Electronic Synergy: Position 5 is para to the 2-OMe and ortho to the 4-OMe. This is the most electronically activated and sterically accessible site.

Target Product: 2,4-dimethoxy-5-methylbenzaldehyde.

Caption: The Vilsmeier-Haack pathway. The "Intermediate" stage (Iminium Salt) often precipitates, causing stirring failure if solvent volume is insufficient.

Module 3: Troubleshooting Dashboard

Use this decision tree to diagnose low yields or reaction failures immediately.

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Reaction Solidifies ("Brick") | The iminium salt is insoluble in neat DMF/Reaction mixture. | Immediate: Add anhydrous DCE or DMF to restore stirring. Prevention: Use 3–5 volumes of solvent initially. |

| Low Yield (<40%) | Moisture in reagents ( | Distill |

| Starting Material Remains | Reaction temperature too low for complete conversion. | After addition at 0°C, heat to 60–70°C for 1 hour. (Note: Only heat after addition is complete). |

| Black Tar / Impurities | Exotherm was uncontrolled during addition. | Slow down addition rate. Keep internal temp <10°C. |

| No Aldehyde Peak (NMR) | Incomplete hydrolysis of the iminium salt. | Extend the quenching time. Heat the aqueous quench mixture to 50°C for 30 mins if necessary. |

Interactive Troubleshooting Flowchart

Caption: Diagnostic logic for recovering stalled Vilsmeier formylations.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I run this reaction neat (without DCE/DCM)? A: Technically, yes, by using a large excess of DMF (5–10 eq) as both reagent and solvent. However, for 2,4-dimethoxytoluene, the intermediate salt is very crystalline and often seizes the stir bar even in excess DMF. A co-solvent like 1,2-dichloroethane (DCE) is strongly recommended for scalability.

Q: My product has a new spot on TLC but no aldehyde signal in NMR. What is it? A: You likely isolated the intermediate iminium salt . This happens if the quench is too short or too cold. The salt reverts to the aldehyde upon contact with water/base, but if you extracted it into organic solvent too quickly without sufficient hydrolysis time, it might persist. Fix: Stir the quench mixture longer or gently heat it.

Q: Is the 6-position formylated at all? A: Trace amounts of the 6-isomer (2,4-dimethoxy-6-methylbenzaldehyde) may form, but the 5-position is overwhelmingly favored due to the synergistic directing effects of the 2-OMe and 4-OMe groups. The 5-position is para to the strongest activator (2-OMe). The 6-position is ortho to the 1-Me (weak) and ortho to 1-OMe. Sterics and electronics favor position 5.

Q: Why use Sodium Acetate (NaOAc) in the quench? A: While 2,4-dimethoxybenzaldehydes are relatively stable, electron-rich ethers can sometimes undergo demethylation under highly acidic conditions (hot HCl). NaOAc buffers the solution to pH ~5–6, ensuring hydrolysis of the iminium salt without subjecting the ether groups to harsh acidic cleavage.

References

-

Meth-Cohn, O., & Stanforth, S. P. (1991).[9] The Vilsmeier–Haack Reaction.[2][3][4][7][9][10][11][8][12][13] Comprehensive Organic Synthesis, 2, 777-794.

-

Jones, G., & Stanforth, S. P. (2000).[9][11] The Vilsmeier Reaction of Non-Aromatic Compounds.[10][11][13] Organic Reactions, 56, 355.[11] (Provides mechanistic foundation for salt formation).

-

BenchChem Technical Support. (2025). Vilsmeier-Haack Reaction Troubleshooting & Protocols. (General protocols for electron-rich arenes).

-

Rajanna, K. C., et al. (2013).[6] Vilsmeier Haack Adducts as Effective Reagents... (Discusses reagent stability and solvent effects).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. scirp.org [scirp.org]

- 7. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. jk-sci.com [jk-sci.com]

- 12. researchgate.net [researchgate.net]

- 13. Sciencemadness Discussion Board - Vilsmeier–Haack reaction - Powered by XMB 1.9.11 [sciencemadness.org]

Technical Support Center: Purification of 2,4-Dimethoxy-5-methylbenzaldehyde

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the purification of 2,4-dimethoxy-5-methylbenzaldehyde from common reaction byproducts. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges encountered during the purification process.

Introduction

2,4-Dimethoxy-5-methylbenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its purity is paramount for the success of subsequent reactions and the quality of the final product. The formylation of 1,3-dimethoxy-4-methylbenzene, often via the Vilsmeier-Haack or Gattermann reaction, is a common synthetic route. However, these reactions can lead to a mixture of the desired product, unreacted starting materials, and isomeric byproducts, necessitating effective purification strategies. This guide provides a comprehensive framework for identifying and resolving common purification challenges.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oil/low-melting solid with a sweet, aromatic odor, but my TLC shows multiple spots. What are the likely impurities?

A1: The most probable impurities are the unreacted starting material, 1,3-dimethoxy-4-methylbenzene, and potentially a regioisomeric byproduct, 2,6-dimethoxy-5-methylbenzaldehyde. The sweet odor is characteristic of the starting material. The presence of multiple spots on TLC confirms a mixture of compounds with different polarities.

Q2: I'm having trouble separating the product from the starting material using column chromatography. What am I doing wrong?

A2: This is a common issue as the polarity difference between the product and the starting material can be subtle. Potential reasons for poor separation include:

-

Incorrect Eluent System: The polarity of your eluent may be too high, causing both compounds to elute together.

-

Column Overloading: Loading too much crude product onto the column will lead to broad bands and poor resolution.

-

Improper Column Packing: An unevenly packed column with channels or cracks will result in a non-uniform flow and inefficient separation.

Q3: Can I use recrystallization to purify my product?

A3: Recrystallization can be an effective technique, particularly for removing less soluble impurities or for final polishing of the product. However, its success depends on the nature of the impurities. If the starting material is the primary contaminant and is liquid at room temperature, it may "oil out" with the product, making crystallization difficult. A preliminary purification by column chromatography is often recommended.

Q4: I see a minor spot on my TLC that runs very close to my product spot. What could it be and how do I remove it?

A4: This is likely an isomeric byproduct, such as 2,6-dimethoxy-5-methylbenzaldehyde, which can form in small amounts depending on the regioselectivity of the formylation reaction.[1] Separating isomers can be challenging. High-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient and a high-resolution stationary phase may be required.[2][3]

Q5: My final product has a yellowish tint. How can I decolorize it?

A5: A yellowish tint can be due to minor, highly conjugated impurities. Passing a solution of your product through a short plug of activated carbon or silica gel can often remove these colored impurities. Recrystallization can also be effective.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common purification problems.

| Problem | Potential Cause | Suggested Solution |

| Poor separation on column chromatography (overlapping spots) | 1. Eluent system is too polar. 2. Column is overloaded. 3. Column was packed improperly. | 1. Decrease the polarity of the eluent. Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. 2. Reduce the amount of crude material loaded onto the column. Use a larger column if necessary. 3. Repack the column, ensuring a uniform and compact bed. |

| Product "oils out" during recrystallization | 1. The solvent is not ideal. 2. The solution is cooling too quickly. 3. High concentration of impurities. | 1. Test a range of solvents or solvent mixtures. A solvent in which the product has high solubility when hot and low solubility when cold is ideal. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Perform a preliminary purification by column chromatography to remove the bulk of the impurities. |

| Difficulty separating isomeric byproducts | The isomers have very similar polarities. | 1. Use a high-resolution separation technique like HPLC with a suitable stationary phase (e.g., C18 or phenyl column).[2][3] 2. For column chromatography, use a long column, a fine mesh silica gel, and a very shallow solvent gradient. |

| Low yield after purification | 1. Product loss during multiple purification steps. 2. Incomplete elution from the column. 3. Using too much solvent during recrystallization. | 1. Optimize the purification strategy to minimize the number of steps. 2. Ensure complete elution by flushing the column with a more polar solvent at the end of the chromatography. 3. Use the minimum amount of hot solvent necessary to dissolve the product completely. |

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of 2,4-dimethoxy-5-methylbenzaldehyde from its common byproducts.

1. Preparation of the Column:

-

Select a glass column of appropriate size for the amount of crude material.

-

Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane or petroleum ether).

-

Pack the column with the slurry, ensuring no air bubbles are trapped.

-

Add a thin layer of sand on top of the silica gel.

2. Sample Loading:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

-

Carefully load the sample onto the top of the silica gel.

-

Add another thin layer of sand on top of the sample.

3. Elution:

-

Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). The exact ratio should be determined by preliminary TLC analysis.

-

Collect fractions and monitor the separation by TLC.

-

Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the product.

4. Product Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2,4-dimethoxy-5-methylbenzaldehyde.

Protocol 2: Purification by Recrystallization

This protocol is suitable for the final purification of partially purified 2,4-dimethoxy-5-methylbenzaldehyde.

1. Solvent Selection:

-

Perform small-scale solubility tests to find a suitable solvent. A mixture of ethanol and water or isopropanol and water is often a good starting point for benzaldehyde derivatives.

2. Dissolution:

-

Place the crude product in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent and heat the mixture gently to dissolve the solid.

3. Crystallization:

-

Allow the solution to cool slowly to room temperature.

-

Once crystals begin to form, place the flask in an ice bath to maximize the yield.

4. Isolation and Washing:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities.

5. Drying:

-